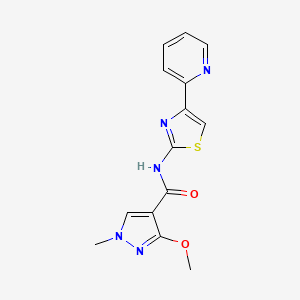

3-methoxy-1-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

3-methoxy-1-methyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O2S/c1-19-7-9(13(18-19)21-2)12(20)17-14-16-11(8-22-14)10-5-3-4-6-15-10/h3-8H,1-2H3,(H,16,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAWMKZMLCJRFLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NC2=NC(=CS2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Methoxy-1-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-pyrazole-4-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C14H13N5O2S

- Molecular Weight : 315.35 g/mol

- Solubility : Soluble in various solvents, indicating potential for bioavailability in biological systems.

Research indicates that compounds containing the pyrazole moiety often exhibit diverse biological activities, including:

- Anticancer Activity : Pyrazole derivatives have been shown to inhibit the growth of various cancer cell lines, including lung, brain, and breast cancers. The mechanism typically involves the inhibition of key enzymes and pathways associated with tumor progression, such as topoisomerase and EGFR .

- Antimicrobial Properties : Some studies suggest that pyrazole derivatives possess antibacterial and antifungal activities, potentially acting through disruption of microbial cell membranes or inhibition of critical metabolic pathways .

Biological Evaluation

A comprehensive evaluation of 3-methoxy-1-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-pyrazole-4-carboxamide has been conducted through various in vitro and in vivo studies. Below is a summary of findings from selected studies:

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives in clinical settings:

- Breast Cancer Treatment :

- Inflammatory Diseases :

- Antiviral Activity :

Comparison with Similar Compounds

2-((4-Chlorophenyl)thio)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide ()

- Structural Features : Shares the 4-(pyridin-2-yl)thiazol-2-yl substituent but replaces the pyrazole-carboxamide core with a thioacetamide linker and a 4-chlorophenyl group.

Pyrazole-Sulfonamide Derivatives

3-(4-(N-(Pyridin-2-yl)sulfamoyl)phenyl)-1H-pyrazole-4-carboxamide ()

- Structural Features : Replaces the thiazole ring with a sulfonamide (-SO₂NH-) linker and retains the pyridine and pyrazole moieties.

- Key Differences : The sulfonamide group introduces strong hydrogen-bonding capacity (IR peaks at 1230–1108 cm⁻¹ ), which may enhance target binding but could increase renal toxicity risks.

- Synthesis : High yield (88%) and high melting point (>280°C) suggest robust crystallinity and stability .

Thiazole-Containing Thiosemicarbazides

N'-[Di(pyridin-2-yl)methylene]-4-(thiazol-2-yl)piperazine-1-carbothiohydrazide ()

- Structural Features : Integrates thiazole into a piperazine-thiosemicarbazide scaffold with di-2-pyridylketone chelators.

- Key Differences : The thiosemicarbazide (-NHNHCSS-) group enables metal chelation (e.g., Cu²⁺), which is absent in the target compound. This property is critical for anticancer activity in metal-dependent pathways.

Pyrazole-Morpholino Hybrids

5-((Arylidene)amino)-3-(methylthio)-N-(4-(3-oxomorpholino)phenyl)-1H-pyrazole-4-carboxamide ()

- Structural Features: Substitutes the thiazole-pyridine system with a morpholino group and a methylthio (-SMe) substituent.

Comparative Data Table

Research Findings and Implications

Structural-Activity Relationships :

- The carboxamide linker in the target compound may offer better metabolic stability compared to thioacetamide () or sulfonamide () derivatives.

- The thiazole-pyridine system likely facilitates interactions with kinase targets, analogous to ’s Cu²⁺-chelating thiosemicarbazide.

Synthesis Challenges :

- The low yield of ’s compound underscores the complexity of synthesizing thiazole-containing hybrids, suggesting that the target compound’s synthesis (if optimized) could be advantageous.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-methoxy-1-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-pyrazole-4-carboxamide?

- Methodology : The compound can be synthesized via coupling reactions between a pyrazole-4-carboxylic acid derivative and a substituted thiazole amine. For example, Method A (from ) involves reacting an acid precursor (e.g., pyrazole-4-carboxylic acid) with 4-(pyridin-2-yl)thiazol-2-amine in the presence of coupling agents like HATU or EDCI, followed by purification via column chromatography. Solvent systems (e.g., DMF or dichloromethane) and reaction temperatures (room temperature to 60°C) significantly impact yields (39–99%) .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodology :

- 1H/13C NMR : Confirm structural integrity by matching peak splitting patterns and chemical shifts to theoretical values (e.g., pyrazole C=O at ~160 ppm, thiazole protons at δ 7.5–8.5 ppm) .

- HPLC : Assess purity (>95% is typical) using reverse-phase C18 columns with acetonitrile/water gradients .

- Mass Spectrometry (MS) : Validate molecular weight via ESI-MS or MALDI-TOF, ensuring m/z matches calculated values (e.g., [M+H]+ ~370–400 Da) .

Q. What safety precautions are required for handling this compound?

- Methodology :

- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (–11).

- Ventilation : Work in a fume hood due to potential decomposition products (e.g., carbon/nitrogen oxides) .

- Storage : Keep in airtight containers at –20°C to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound’s thiazole and pyrazole moieties?

- Methodology :

- Thiazole Modifications : Replace the pyridinyl group with substituted aryl rings (e.g., 4-fluorophenyl in ) to evaluate electronic effects on bioactivity.

- Pyrazole Substitutions : Introduce methyl or methoxy groups at the 1- and 3-positions (as in ) to study steric and electronic influences on target binding.

- Biological Assays : Pair synthetic analogs with enzyme inhibition assays (e.g., kinase profiling) or cellular viability tests to quantify potency shifts .

Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved during characterization?

- Methodology :

- 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals (e.g., pyrazole-thiazole proton coupling in ).

- X-ray Crystallography : Confirm absolute configuration if chiral centers are present (e.g., cyclohexyl derivatives in ).

- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., thioamide analogs in ) to validate unexpected shifts .

Q. What strategies improve stability under physiological conditions (e.g., pH, temperature)?

- Methodology :

- pH Stability Studies : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC. suggests instability in strong acids/bases due to hydrolysis of the carboxamide bond.

- Thermal Analysis : Use DSC/TGA to identify decomposition thresholds (e.g., >100°C for ).

- Prodrug Design : Mask the carboxamide group as an ester (e.g., ) to enhance metabolic stability .

Q. How can low yields during synthesis (e.g., 6% in ) be addressed?

- Methodology :

- Catalyst Optimization : Switch from EDCI to HATU for better coupling efficiency.

- Solvent Screening : Test polar aprotic solvents (e.g., DMF vs. acetonitrile) to improve solubility.

- Microwave-Assisted Synthesis : Reduce reaction time and side-product formation (e.g., uses K2CO3 in DMF for faster alkylation) .

Q. What computational methods predict binding modes with biological targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina to model interactions with kinases or GPCRs, referencing docking poses in (e.g., 9c binding to an enzyme’s hydrophobic pocket).

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the pyrazole-thiazole scaffold in aqueous environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.